molecular formula C10H8O4 B8751185 6-Methoxy-4-methyl-2-benzofuran-1,3-dione

6-Methoxy-4-methyl-2-benzofuran-1,3-dione

Cat. No.: B8751185
M. Wt: 192.17 g/mol
InChI Key: UFAGVWIFGXYSFO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-4-methyl-2-benzofuran-1,3-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the cyclization of 4-methoxy-2-hydroxyacetophenone with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds through an intramolecular dehydration to form the benzofuran ring .

Industrial Production Methods

Industrial production of benzofuran derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may involve the use of alternative catalysts and solvents to improve efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-4-methyl-2-benzofuran-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Methoxy-4-methyl-2-benzofuran-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methoxy-4-methyl-2-benzofuran-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-6-methyl-5-nitro-2-benzofuran-1,3-dione
  • 5-Methoxy-2-benzofuran-1,3-dione
  • 6-Methoxy-2-benzofuran-1,3-dione

Uniqueness

6-Methoxy-4-methyl-2-benzofuran-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy and methyl groups at specific positions on the benzofuran ring enhances its reactivity and biological activity compared to other benzofuran derivatives .

Properties

Molecular Formula

C10H8O4

Molecular Weight

192.17 g/mol

IUPAC Name

6-methoxy-4-methyl-2-benzofuran-1,3-dione

InChI

InChI=1S/C10H8O4/c1-5-3-6(13-2)4-7-8(5)10(12)14-9(7)11/h3-4H,1-2H3

InChI Key

UFAGVWIFGXYSFO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1C(=O)OC2=O)OC

Origin of Product

United States

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